molecular formula C12H22N2O B2520751 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one CAS No. 2034390-46-8

1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one

Cat. No.: B2520751
CAS No.: 2034390-46-8
M. Wt: 210.321
InChI Key: IOVFTOCJZFIPLU-UHFFFAOYSA-N
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Description

1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one is a chemical compound of significant interest in advanced research and development. This complex molecule features a pyrrolidin-2-one core, a scaffold recognized for its dipolar aprotic solvent properties and its role as a versatile building block in organic synthesis . The structure is further functionalized with a (4-methylpiperidin-1-yl)methyl substituent. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . This specific structural motif suggests potential applications in medicinal chemistry and drug discovery, particularly in the development of central nervous system (CNS) agents, given the prevalence of piperidine rings in neurologically active compounds . The compound's mechanism of action in research settings is likely multi-faceted and highly dependent on the specific biological target or chemical process under investigation. The pyrrolidin-2-one moiety, as seen in similar structures like N-Methyl-2-pyrrolidone (NMP), can contribute to strong dipole moments and hydrogen bonding, which may influence solubility and binding interactions . Concurrently, the 4-methylpiperidine component is a privileged structure in pharmacology, often utilized to modulate the bioavailability and metabolic stability of lead compounds . This reagent is provided For Research Use Only (RUO) and is strictly intended for use in laboratory research, such as in the synthesis of more complex molecules, method development in organic chemistry, and investigations into new pharmacological agents. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets prior to handling, as compounds with related substructures may require specific handling procedures .

Properties

IUPAC Name

1-methyl-5-[(4-methylpiperidin-1-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-10-5-7-14(8-6-10)9-11-3-4-12(15)13(11)2/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVFTOCJZFIPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2CCC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate alkylating agent under basic conditions.

    Introduction of the Piperidine Moiety: The next step involves the introduction of the piperidine ring. This can be accomplished by reacting the intermediate with 4-methylpiperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Final Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidinone ring. This can be achieved using methyl iodide in the presence of a base, such as potassium carbonate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can cleave the compound into its constituent amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include N-oxides, reduced amines, substituted derivatives, and hydrolyzed fragments.

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one has a molecular formula of C18H28N2O3S and a molecular weight of approximately 352.5 g/mol. The compound features a pyrrolidine core substituted with a 4-methylpiperidine moiety, which is significant for its biological activity.

Serotonin Receptor Modulation

SB-269970 has been identified as a selective antagonist or inverse agonist of the serotonin receptor 7 (5-HT7). This receptor is implicated in various neurological functions and psychiatric disorders, including depression and anxiety. Research indicates that modulation of the 5-HT7 receptor could lead to new treatments for these conditions .

Cancer Therapeutics

The compound's role in cancer therapy is noteworthy. It has been studied as an inhibitor of the monopolar spindle 1 (MPS1) kinase, which plays a critical role in mitosis and is a target for cancer treatment. Inhibitors like SB-269970 can potentially disrupt cancer cell division, making them candidates for further development in oncology .

Case Study 1: MPS1 Inhibition

In a study focusing on the optimization of MPS1 inhibitors, SB-269970 was evaluated for its pharmacokinetic properties and efficacy against cancer cell lines. The results demonstrated that the compound exhibited significant potency in biochemical assays, indicating its potential as a therapeutic agent in cancer treatment .

CompoundIC50 (nM)Selectivity Ratio (MPS1/CDK2)
SB-26997037500 - 7600

This table summarizes the potency of SB-269970 compared to other compounds targeting MPS1, highlighting its favorable selectivity profile.

Case Study 2: Neuropharmacology

Another investigation explored the effects of SB-269970 on cognitive functions related to serotonin signaling. The compound was shown to improve cognitive deficits in animal models, suggesting its utility in treating disorders characterized by impaired cognition, such as schizophrenia .

Mechanism of Action

The mechanism of action of 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways. Additionally, the compound may interact with membrane receptors, altering signal transduction and cellular responses.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural and functional differences between 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one and key analogs:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Features
1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one (4-Methylpiperidin-1-yl)methyl C₁₃H₂₃N₂O 223.34 g/mol Piperidine moiety enhances basicity; potential CNS activity due to lipophilicity
Cotinine [(5S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one] Pyridin-3-yl C₁₀H₁₂N₂O 176.22 g/mol Nicotine metabolite; biomarker for tobacco exposure
1-Methyl-5-(pyridin-4-yl)pyrrolidin-2-one (4q) Pyridin-4-yl C₁₀H₁₂N₂O 176.22 g/mol Unreported compound synthesized via photochemical methods
1-Methyl-5-(2-pyridyl)pyrrolidin-2-one (ortho-cotinine) 2-Pyridyl C₁₀H₁₂N₂O 176.22 g/mol Internal standard in nicotine/cotinine quantification

Key Observations :

  • Substituent Diversity : The target compound’s piperidine group distinguishes it from pyridyl-substituted analogs like cotinine, which are polar and metabolically stable.
Physicochemical Properties
  • Cotinine : Melting point = 40–42°C; density ≈ 1.11 g/cm³ .
  • 1-Methyl-5-(pyridin-4-yl)pyrrolidin-2-one (4q) : Synthesized as a yellow oil (55% yield), suggesting lower crystallinity compared to cotinine .
  • Target Compound : Predicted higher basicity (piperidine pKa ~11) vs. pyridyl analogs (pKa ~4–5), influencing solubility and bioavailability.

Biological Activity

1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone core and a piperidine moiety, which contribute to its unique chemical properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one is C13H20N2OC_{13}H_{20}N_2O, with a molecular weight of 220.32 g/mol. The structure includes a pyrrolidinone ring, which is essential for its biological activity.

The biological activity of 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one is primarily attributed to its interaction with neurotransmitter systems. The compound has shown potential in modulating the activity of neurotransmitter transporters, particularly dopamine and norepinephrine transporters, which are crucial for neurotransmission in the mammalian system .

Key Mechanisms:

  • Neurotransmitter Reuptake Inhibition : The compound selectively inhibits dopamine and norepinephrine reuptake, potentially providing therapeutic effects in conditions like depression and ADHD.
  • Enzyme Modulation : It may inhibit enzymes involved in neurotransmitter synthesis, affecting neuronal signaling pathways.

Biological Activities

Research indicates that 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one exhibits various biological activities:

Antimicrobial Properties

Studies have highlighted the compound's potential antimicrobial effects, suggesting it may be effective against certain bacterial strains .

Anticancer Activity

The compound has demonstrated cytotoxicity against various cancer cell lines. For instance, derivatives of piperidine compounds have been shown to induce apoptosis in hypopharyngeal tumor cells, indicating potential as an anticancer agent .

Neurological Applications

Due to its ability to modulate neurotransmitter levels, this compound is being investigated for its therapeutic potential in treating neurological disorders such as Alzheimer's disease. It has been noted to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's treatment .

Comparative Studies

Comparative analysis with similar compounds reveals that 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one has distinct advantages:

CompoundKey FeaturesBiological Activity
1-Methyl-2-pyrrolidinone Lacks piperidine moietyLimited neuroactivity
4-Methylpiperidine No pyrrolidinone ringPrimarily used as a precursor
N-Methylpyrrolidone Solvent propertiesLimited biological activity
1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one Unique combination of piperidine and pyrrolidinoneAntimicrobial, anticancer, neurological

Case Studies

Several studies have evaluated the biological activity of 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one:

  • Neurotransmitter Modulation Study : A study focused on the reuptake inhibition of dopamine and norepinephrine showed that the compound significantly reduced transporter activity, suggesting its potential use in treating mood disorders .
  • Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines more effectively than traditional chemotherapeutics like bleomycin .
  • Alzheimer's Disease Therapeutics : Research indicated that derivatives of this compound could inhibit AChE effectively, providing a basis for further development as a treatment for Alzheimer's disease .

Q & A

Q. What are the recommended synthetic strategies for 1-Methyl-5-((4-methylpiperidin-1-yl)methyl)pyrrolidin-2-one?

The synthesis of pyrrolidin-2-one derivatives typically involves multi-step organic reactions. For example:

  • Step 1 : Formation of the pyrrolidin-2-one core via cyclization reactions or functionalization of pre-existing pyrrolidinone scaffolds.
  • Step 2 : Introduction of the 4-methylpiperidin-1-ylmethyl substituent using alkylation or nucleophilic substitution reactions.
  • Step 3 : Purification via silica gel chromatography (e.g., pentane:DCM:MeOH gradients) to isolate intermediates and final products .
  • Key Techniques : Microwave-assisted synthesis can enhance reaction efficiency, while thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR (e.g., in CDCl3_3) identify substituent positions and confirm stereochemistry. For example, methyl groups on piperidine or pyrrolidinone rings exhibit distinct δ values (e.g., 1.10–0.98 ppm for triisopropylsilyl groups) .
  • Infrared Spectroscopy (IR) : Detects carbonyl stretching (~1660 cm1^{-1}) and other functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H]+^+) with <1 ppm error .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to infer mechanisms. For instance, polar aprotic solvents may stabilize transition states in nucleophilic substitutions .
  • Isotopic Labeling : Use deuterated reagents to track hydrogen migration in rearrangement reactions.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict reaction pathways and intermediates. For example, energy barriers for ring-opening or substituent migration can be modeled .

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

  • Chiral Catalysts : Use enantiopure ligands (e.g., BINOL derivatives) in asymmetric alkylation or cycloaddition reactions.
  • Chromatographic Resolution : Chiral stationary phases in HPLC separate enantiomers post-synthesis .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL software) confirms absolute configuration .

Q. How are data contradictions addressed in spectroscopic analysis?

  • Cross-Validation : Compare NMR data across solvents (e.g., DMSO vs. CDCl3_3) to resolve signal splitting ambiguities.
  • Dynamic Effects : Variable-temperature NMR identifies conformational exchange (e.g., chair-flip in piperidine rings) causing peak broadening .
  • Crystallographic Refinement : Resolve conflicting bond-length or angle data using SHELXL’s least-squares minimization .

Methodological Considerations

Q. What analytical workflows ensure purity for pharmacological testing?

  • Purity Criteria : ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Impurity Profiling : LC-MS identifies by-products (e.g., incomplete alkylation intermediates) .
  • Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to validate storage protocols .

Q. How are bioactivity assays designed for this compound?

  • Target Selection : Prioritize receptors where pyrrolidinones show affinity (e.g., neurotransmitter transporters).
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to calculate IC50_{50} values.
  • Control Experiments : Include structurally related analogs (e.g., 1-methylpyrrolidin-2-one) to assess substituent-specific effects .

Key Recommendations

  • Prioritize multi-technique validation (NMR, HRMS, XRD) for structural assignments.
  • Use computational tools (e.g., DFT, molecular docking) to guide synthetic and mechanistic studies.
  • Adopt SHELX software for crystallographic refinement to resolve complex stereochemical ambiguities .

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